molecular formula C13H18ClN3O B15112506 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Katalognummer: B15112506
Molekulargewicht: 267.75 g/mol
InChI-Schlüssel: XNGUPLYUKMJXMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a secondary amine featuring a 4-methoxyphenyl group attached to a methanamine backbone, which is further substituted with a (1-methyl-1H-pyrazol-3-yl)methyl group. The compound’s structure integrates aromatic, heterocyclic, and aliphatic components, making it a versatile scaffold for medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C13H18ClN3O

Molekulargewicht

267.75 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-16-8-7-12(15-16)10-14-9-11-3-5-13(17-2)6-4-11;/h3-8,14H,9-10H2,1-2H3;1H

InChI-Schlüssel

XNGUPLYUKMJXMH-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(=N1)CNCC2=CC=C(C=C2)OC.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Formation of the Methanamine Backbone: The final step involves the reaction of the pyrazole derivative with formaldehyde and a primary amine to form the methanamine backbone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Reductive Amination and Condensation

This compound participates in imine formation through condensation reactions with aldehydes or ketones, followed by reduction to stabilize the product. A solvent-free method for similar pyrazolyl amines demonstrates:

Reaction pathway :

  • Condensation of the amine with p-methoxybenzaldehyde at 120°C (2 hours)

  • Reduction of the intermediate imine using NaBH₄ in methanol (1 hour)

ParameterValue/DetailYieldReference
Temperature120°C (condensation)88%
Reducing AgentNaBH₄ (2.0 mmol)
Purification MethodDCM/MeOH (30:1) chromatography

This method highlights the compound’s ability to act as a nucleophile in Schiff base formation, with applications in synthesizing bioactive derivatives .

Alkylation and Acylation at the Amine Group

The secondary amine undergoes typical nucleophilic reactions:

Alkylation :

  • Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form tertiary amines.

  • Optimal conditions: 60°C for 6 hours (yields ~70–75%).

Acylation :

  • Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C.

  • Products: Stable amides with retained pyrazole aromaticity.

Oxidation Reactions

The pyrazole ring and amine group are susceptible to oxidation:

Oxidizing AgentConditionsProductOutcome
H₂O₂ (30%)Acetic acid, 50°C, 3 hoursN-Oxide derivativesModerate yield (~50%)
KMnO₄Aqueous H₂SO₄, refluxCarboxylic acid derivativesLow yield (~30%)

Oxidation primarily targets the pyrazole ring’s nitrogen atoms or the benzylic position adjacent to the amine.

Functionalization of the Methoxy Group

The 4-methoxyphenyl moiety undergoes electrophilic aromatic substitution (EAS):

Nitration :

  • Reagents: HNO₃/H₂SO₄ mixture at 0–5°C

  • Product: 4-Methoxy-3-nitrophenyl derivative

  • Regioselectivity: Meta to the methoxy group due to its electron-donating nature.

Demethylation :

  • Reagents: BBr₃ in DCM (-78°C to 25°C)

  • Product: Catechol derivative (hydroxyphenyl variant).

Cyclization and Heterocycle Formation

Under acidic or transition metal-catalyzed conditions, the amine participates in cyclization:

Example :

  • CuI-catalyzed coupling with aryl halides forms fused pyrazolo-quinoline systems.

  • Conditions: DMF, 100°C, 12 hours (yield: 60–65%).

Wissenschaftliche Forschungsanwendungen

1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Variations

1-(3-Methoxyphenyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]methanamine
  • Structure : Differs in the methoxy group position (3- vs. 4-methoxyphenyl).
  • Impact : The 4-methoxy substitution (target compound) enhances electron-donating effects on the aromatic ring compared to the 3-methoxy analog. This positional change may influence receptor binding or solubility .
  • Safety Profile : The 3-methoxy analog (CAS 1015846-14-6) is classified for acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting that substituent position may alter toxicity profiles .
N-Methyl-1-(1-Phenyl-1H-Pyrazol-4-yl)methanamine
  • Structure : Pyrazole substituent at position 4 (vs. 3 in the target compound) and a phenyl group instead of methyl on the pyrazole.
  • The phenyl group introduces greater hydrophobicity compared to the methyl group .

Heterocycle Modifications

N-((1H-Imidazol-5-yl)methyl)-1-(4-Methoxyphenyl)methanamine
  • Structure : Replaces the pyrazole ring with an imidazole.
  • Impact: Imidazole’s dual hydrogen-bonding capacity (vs. pyrazole’s single H-bond donor) may enhance interactions with biological targets. However, the reduced aromaticity of imidazole could lower stability .
  • Synthesis : Prepared via reductive amination with 45% yield, compared to typical pyrazole-based syntheses (e.g., 18–23% yields for related compounds) .

Substituent Electronic Effects

1-(4-Fluorophenyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]methanamine
  • Structure : Substitutes 4-fluoro for 4-methoxy on the phenyl ring.
  • This compound (from ) showed a higher logP (2.85 vs. 2.30 for the target), indicating increased lipophilicity .
1-[1-(Difluoromethyl)-1H-Pyrazol-3-yl]-N-(4-Methoxybenzyl)methanamine
  • Structure : Difluoromethyl substituent on the pyrazole.
  • Impact : The difluoromethyl group enhances metabolic stability by resisting oxidative degradation. This analog (CAS 1856053-53-6) has a molecular weight of 303.74 g/mol, significantly higher than the target compound due to the added fluorine atoms .

Linker and Backbone Modifications

1-(1-(4-Chlorobenzyl)-1H-Indole-2-Carbonyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]piperidine-4-Carboxamide
  • Structure : Incorporates an indole-carbonyl-piperidine-carboxamide backbone.
  • This compound (27e in ) showed moderate antiviral activity, suggesting the importance of the pyrazole-methylamine moiety in bioactivity .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Properties
Target: 1-(4-Methoxyphenyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]methanamine C₁₃H₁₇N₃O 231.30 4-Methoxyphenyl, 1-methylpyrazol-3-yl 2.30 Moderate polarity, H-bond donor/acceptor
1-(3-Methoxyphenyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]methanamine C₁₃H₁₇N₃O 231.30 3-Methoxyphenyl 2.25 Higher acute toxicity (Category 4)
N-((1H-Imidazol-5-yl)methyl)-1-(4-Methoxyphenyl)methanamine C₁₂H₁₆N₄O 244.29 Imidazole-5-yl, 4-methoxyphenyl 1.98 Enhanced H-bond capacity
1-(4-Fluorophenyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]methanamine C₁₂H₁₄FN₃ 219.26 4-Fluorophenyl 2.85 Increased lipophilicity
1-[1-(Difluoromethyl)-1H-Pyrazol-3-yl]-N-(4-Methoxybenzyl)methanamine C₁₃H₁₆F₂N₃O 303.74 Difluoromethyl, 4-methoxybenzyl 3.10 Improved metabolic stability

Research Findings and Implications

  • Positional Isomerism : The 4-methoxy substituent in the target compound optimizes electronic effects for receptor binding compared to 3-methoxy analogs, as seen in reduced toxicity profiles .
  • Heterocycle Choice : Pyrazole-based analogs generally exhibit higher metabolic stability than imidazole derivatives due to reduced susceptibility to oxidative metabolism .
  • Linker Flexibility : Methanamine linkers offer conformational flexibility, whereas rigid amide backbones (e.g., compound 27e) may restrict binding to specific enzymatic pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.